2-Furanmethanthiol, TMS
Overview
Description
2-Furanmethanthiol, TMS is a chemical compound with the molecular formula C8H14OSSi and a molecular weight of 186.347. It is known for its distinctive sulfur-containing furan ring structure, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Furanmethanthiol, TMS can be synthesized through the reaction of furfuryl alcohol with thiourea in the presence of hydrochloric acid. This reaction forms an intermediate isothiouronium salt, which is then hydrolyzed to the thiol by heating with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Furanmethanthiol, TMS undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it back to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
2-Furanmethanthiol, TMS has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a flavor compound in pharmaceuticals.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor, and in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 2-Furanmethanthiol, TMS involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring structure also allows for π-π interactions with aromatic residues in biomolecules, contributing to its biological effects .
Comparison with Similar Compounds
- 2-Furfurylthiol
- 2-Furylmethanethiol
- Furfuryl mercaptan
- 2-Methyl-3-furanthiol
Comparison: 2-Furanmethanthiol, TMS is unique due to its trimethylsilyl group, which imparts different chemical properties compared to other similar compounds. This group enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
furan-2-ylmethylsulfanyl(trimethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OSSi/c1-11(2,3)10-7-8-5-4-6-9-8/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUUYQPJQSBSAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)SCC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OSSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335936 | |
Record name | 2-Furanmethanthiol, TMS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1578-37-6 | |
Record name | 2-Furanmethanthiol, TMS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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